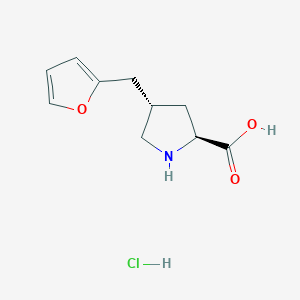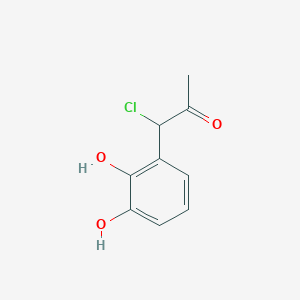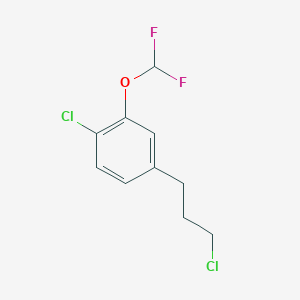
1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chloro, chloropropyl, and difluoromethoxy groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the complexity of the synthesis process.
Análisis De Reacciones Químicas
1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparación Con Compuestos Similares
1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(3-chloropropyl)benzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-Chloro-2-(difluoromethoxy)benzene: Lacks the chloropropyl group, leading to variations in its applications and interactions.
4-(3-Chloropropyl)-2-(difluoromethoxy)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10Cl2F2O |
|---|---|
Peso molecular |
255.08 g/mol |
Nombre IUPAC |
1-chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clave InChI |
DHXPKEVHDPWEFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)

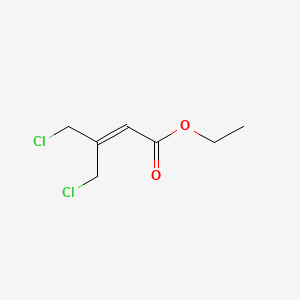
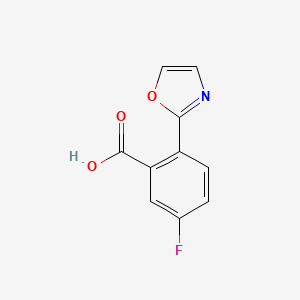
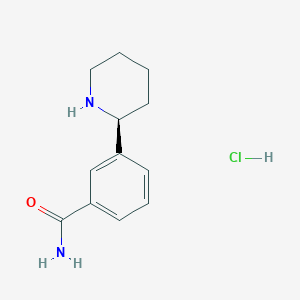

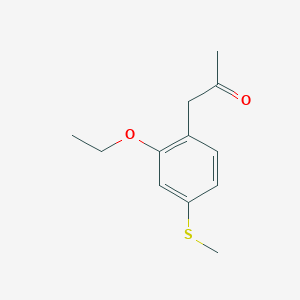
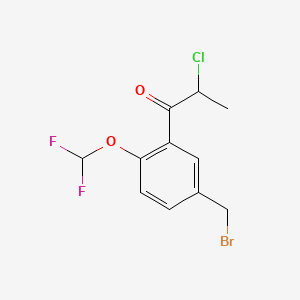
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
